molecular formula C15H10O8 B1677590 Myricetin CAS No. 529-44-2

Myricetin

Cat. No. B1677590
CAS RN: 529-44-2
M. Wt: 318.23 g/mol
InChI Key: IKMDFBPHZNJCSN-UHFFFAOYSA-N
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Description

Myricetin is a member of the flavonoid class of polyphenolic compounds, with antioxidant properties . It is found in various dietary sources including vegetables, fruits, nuts, berries, tea, and red wine . Myricetin is structurally similar to fisetin, luteolin, and quercetin and is reported to have many of the same functions as these other members of the flavonol class of flavonoids .


Synthesis Analysis

Myricetin is produced from the parent compound taxifolin through the (+)-dihydromyricetin intermediate and can be further processed to form laricitrin and then syringetin, both members of the flavonol class of flavonoids . A series of myricetin derivatives containing isoxazole were designed and synthesized .


Molecular Structure Analysis

Myricetin belongs to the class of organic compounds known as flavonols. These are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position .


Chemical Reactions Analysis

Myricetin has been shown to have therapeutic potential in many diseases like CVD, cancer, and aging, which are caused by free radicals interfering with different metabolic pathways . It can elevate the antioxidant enzyme levels, reduce lipid peroxidation, and is known to protect against cancer .


Physical And Chemical Properties Analysis

Myricetin is a yellow crystal with six hydroxyl groups that confer its reducing characteristic . It has a molecular weight of about 318.23 g/mol .

Scientific Research Applications

Cancer Research

  • Summary of Application : Myricetin has been studied for its potential anti-cancer properties. It’s believed to have anti-inflammatory, anticancer, apoptosis-inducing, and anticarcinogenic properties, and can prevent cancer cell proliferation .
  • Methods of Application : Myricetin is often administered in vitro or in vivo to study its effects on cancer cells. The specific dosage and administration method can vary depending on the type of cancer being studied .
  • Results or Outcomes : Research has shown that myricetin can target the expression of VEGF by directly inhibiting the activity of MEK1 and MKK4, which are involved in cancer progression .

Neurodegenerative Diseases Research

  • Summary of Application : Myricetin has been found to have neuroprotective activity, showing preclinical activities on Alzheimer’s, Parkinson’s, and Huntington diseases, and even in amyotrophic lateral sclerosis .
  • Methods of Application : Myricetin is often administered to animal models or cell cultures to study its effects on neurodegenerative diseases .
  • Results or Outcomes : Studies have shown that myricetin can inhibit oxidative stress, cellular apoptosis, and neuroinflammatory response, which are common mechanisms for neurodegenerative diseases .

Cardiovascular Diseases Research

  • Summary of Application : Myricetin has been studied for its potential protective effects against cardiovascular diseases .
  • Methods of Application : Myricetin is often administered to animal models to study its effects on cardiovascular health .
  • Results or Outcomes : Studies have shown that myricetin can suppress inflammatory cytokines and reduce the mortality rate in cases of myocardial dysfunction .

Diabetes Research

  • Summary of Application : Myricetin has been studied for its potential therapeutic effects on type 2 diabetes mellitus .
  • Methods of Application : Myricetin is often administered to animal models or cell cultures to study its effects on diabetes .
  • Results or Outcomes : Studies have shown that myricetin can improve blood glucose levels and enhance insulin secretion, potentially acting as a GLP-1 receptor agonist .

Anti-Inflammatory Research

  • Summary of Application : Myricetin has been studied for its potential anti-inflammatory properties .
  • Methods of Application : Myricetin is often administered to animal models or cell cultures to study its effects on inflammation .
  • Results or Outcomes : Studies have shown that myricetin can exhibit potent anti-inflammatory activity for both acute and chronic inflammation .

Anti-Aging Research

  • Summary of Application : Myricetin has been studied for its potential anti-aging properties .
  • Methods of Application : Myricetin is often administered to animal models or cell cultures to study its effects on aging .
  • Results or Outcomes : Studies have shown that myricetin can combat free radicals, which are a root cause of many diseases like cardiovascular disease, cancer, and aging .

Antimicrobial Research

  • Summary of Application : Myricetin has been found to have antimicrobial activities .
  • Methods of Application : Myricetin is often administered to bacterial cultures to study its effects on microbial growth .
  • Results or Outcomes : Studies have shown that myricetin can inhibit the growth of certain bacteria .

Antioxidant Research

  • Summary of Application : Myricetin is known for its antioxidant properties. It can elevate the antioxidant enzyme levels and reduce lipid peroxidation .
  • Methods of Application : Myricetin is often administered to cell cultures to study its effects on oxidative stress .
  • Results or Outcomes : Studies have shown that myricetin can combat free radicals, which are a root cause of many diseases like cardiovascular disease, cancer, and aging .

Antiplatelet Aggregation Research

  • Summary of Application : Myricetin has been found to reduce platelet aggregation .
  • Methods of Application : Myricetin is often administered to platelet-rich plasma to study its effects on platelet aggregation .
  • Results or Outcomes : Studies have shown that myricetin can inhibit platelet aggregation, which is a key factor in thrombosis .

Antihypertensive Research

  • Summary of Application : Myricetin has been studied for its potential antihypertensive effects .
  • Methods of Application : Myricetin is often administered to animal models to study its effects on blood pressure .

Antimicrobial Research

  • Summary of Application : Myricetin has been found to have antimicrobial activities .
  • Methods of Application : Myricetin derivatives containing sulfonylpiperazine were synthesized and their structures were confirmed by NMR and HRMS .
  • Results or Outcomes : The antibacterial activity results indicated that some compounds showed good antibacterial activity against Xanthomonas oryzaepv. oryzae (Xoo), Xanthomonas axonopodispv. citri (Xac) and Ralstonia solanacearum (Rs) .

Antioxidant Research

  • Summary of Application : Myricetin is known for its antioxidant properties. It can elevate the antioxidant enzyme levels and reduce lipid peroxidation .
  • Methods of Application : Myricetin is often administered to cell cultures to study its effects on oxidative stress .
  • Results or Outcomes : Studies have shown that myricetin can combat free radicals, which are a root cause of many diseases like cardiovascular disease, cancer, and aging .

Antiplatelet Aggregation Research

  • Summary of Application : Myricetin has been found to reduce platelet aggregation .
  • Methods of Application : Myricetin is often administered to platelet-rich plasma to study its effects on platelet aggregation .
  • Results or Outcomes : Studies have shown that myricetin can inhibit platelet aggregation, which is a key factor in thrombosis .

Antihypertensive Research

  • Summary of Application : Myricetin has been studied for its potential antihypertensive effects .
  • Methods of Application : Myricetin is often administered to animal models to study its effects on blood pressure .
  • Results or Outcomes : Studies have shown that myricetin can suppress the inflammatory cytokines and reduce the mortality rate in cases of myocardial dysfunction .

Future Directions

The production of myricetin derivatives with optimal oral bioavailability in the future shall offer greater therapeutic effect . Further investigations unveiling VEGF and other angiogenesis factors modulation through myricetin will enhance understanding of myricetin therapeutic potential .

properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMDFBPHZNJCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022400
Record name 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one
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Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in boiling water; soluble in alcohol. Practically insoluble in chloroform, acetic acid
Record name MYRICETIN
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Dietary polyphenols are a diverse and complex group of compounds that are linked to human health. Many of their effects have been attributed to the ability to poison (i.e., enhance DNA cleavage by) topoisomerase II. Polyphenols act against the enzyme by at least two different mechanisms. Some compounds are traditional, redox-independent topoisomerase II poisons, interacting with the enzyme in a noncovalent manner. Conversely, others enhance DNA cleavage in a redox-dependent manner that requires covalent adduction to topoisomerase II. Unfortunately, the structural elements that dictate the mechanism by which polyphenols poison topoisomerase II have not been identified. To resolve this issue, the activities of two classes of polyphenols against human topoisomerase IIalpha were examined. The first class was a catechin series, including (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC). The second was a flavonol series, including myricetin, quercetin, and kaempferol. Compounds were categorized into four distinct groups: EGCG and EGC were redox-dependent topoisomerase II poisons, kaempferol and quercetin were traditional poisons, myricetin utilized both mechanisms, and ECG and EC displayed no significant activity. On the basis of these findings, a set of rules is proposed that predicts the mechanism of bioflavonoid action against topoisomerase II. The first rule centers on the B ring. While the C4'-OH is critical for the compound to act as a traditional poison, the addition of -OH groups at C3' and C5' increases the redox activity of the B ring and allows the compound to act as a redox-dependent poison. The second rule centers on the C ring. The structure of the C ring in the flavonols is aromatic and planar and includes a C4-keto group that allows the formation of a proposed pseudo ring with the C5-OH. Disruption of these elements abrogates enzyme binding and precludes the ability to function as a traditional topoisomerase II poison., Selected flavonoids were tested for their ability to inhibit the catalytic activity of DNA topoisomerase (topo) I and II. Myricetin, quercetin, fisetin, and morin were found to inhibit both enzymes, while phloretin, kaempferol, and 4',6,7-trihydroxyisoflavone inhibited topo II without inhibiting topo I. Flavonoids demonstrating potent topo I and II inhibition required hydroxyl group substitution at the C-3, C-7, C-3', and C-4' positions and also required a keto group at C-4. Additional B-ring hydroxylation enhanced flavonoid topo I inhibitory action. A C-2, C-3 double bond was also required, but when the A ring is opened, the requirement for the double bond was eliminated. Genistein has been previously reported to stabilize the covalent topo II-DNA cleavage complex and thus function as a topo II poison. All flavonoids were tested for their ability to stabilize the cleavage complex between topo I or topo II and DNA. None of the agents stabilized the topo I-DNA cleavage complex, but prunetin, quercetin, kaempferol, and apigenin stabilized the topo II DNA-complex. Competition experiments have shown that genistein-induced topo II-mediated DNA cleavage can be inhibited by myricetin, suggesting that both types of inhibitors (antagonists and poisons) interact with the same functional domain of their target enzyme..., ... myricetin (3, 3', 4', 5, 5', 7-hexahydroxyflavone) ... could directly bind to JAK1/STAT3 molecules to inhibit cell transformation in epidermal growth factor (EGF)-activated mouse JB6 P(+) cells. Colony assay revealed that myricetin had the strongest inhibitory effect on cell transformation among three flavonols including myricetin, quercetin and kaempferol. Molecular data revealed that myricetin inhibited DNA- binding and transcriptional activity of STAT3. Furthermore, myricetin inhibited the phosphorylation of STAT3 at Tyr705 and Ser727. Cellular signaling analyses revealed that EGF could induce the phosphorylation of Janus Kinase (JAK) 1, but not JAK2. Myricetin inhibited the phosphorylation of JAK1 and increased the autophosphorylation of EGF receptor (EGFR). Moreover, ex vivo and in vitro pull-down assay revealed that myricetin bound to JAK1 and STAT3, but not EGFR. Affinity data further demonstrated that myricetin had a higher affinity for JAK1 than STAT3. Thus, ... myricetin might directly target JAK1 to block cell transformation in mouse JB6 cells., Abnormal expression of cyclooxygenase-2 (COX-2) has been implicated in the development of cancer. ... Here /it is reported/ that 3,3',4',5,5',7-hexahydroxyflavone (myricetin), one of the major flavonols in red wine, inhibits 12-O-tetradecanoylphorbol-13-acetate (phorbol ester)-induced COX-2 expression in JB6 P+ mouse epidermal (JB6 P+) cells by suppressing activation of nuclear factor kappa B (NF-kappaB). Myricetin at 10 and 20 uM inhibited phorbol ester-induced upregulation of COX-2 protein, while resveratrol at the same concentration did not exert significant effects. The phorbol ester-induced production of prostaglandin E 2 was also attenuated by myricetin treatment. Myricetin inhibited both COX-2 and NF-kappaB transactivation in phorbol ester-treated JB6 P+ cells, as determined using a luciferase assay. Myricetin blocked the phorbol ester-stimulated DNA binding activity of NF-kappaB, as determined using an electrophoretic mobility shift assay. Moreover, TPCK (N-tosyl-l-phenylalanine chloromethyl ketone), a NF-kappaB inhibitor, significantly attenuated COX-2 expression and NF-kappaB promoter activity in phorbol ester-treated JB6 P+ cells. In addition, red wine extract inhibited phorbol ester-induced COX-2 expression and NF-kappaB transactivation in JB6 P+ cells. Collectively, these data suggest that myricetin contributes to the chemopreventive effects of red wine through inhibition of COX-2 expression by blocking the activation of NF-kappaB., For more Mechanism of Action (Complete) data for MYRICETIN (6 total), please visit the HSDB record page.
Record name MYRICETIN
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Product Name

Myricetin

Color/Form

Yellow needles from dilute alcohol

CAS RN

529-44-2
Record name Myricetin
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Record name 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one
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Record name MYRICETIN
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Record name Myricetin
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Melting Point

357 °C
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Record name Myricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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